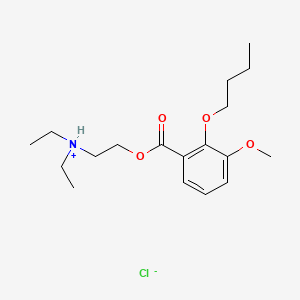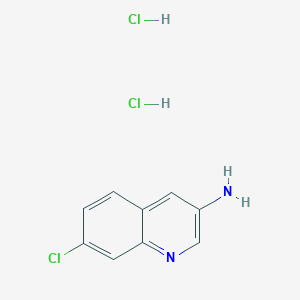
3-Amino-7-chloroquinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-7-chloroquinoline dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-chloroquinoline dihydrochloride can be achieved through several methods. One common approach involves the use of 4-chloro-1-methyl-2-nitrobenzene as a starting material. The process includes the following steps :
Formylation Reaction: 4-chloro-1-methyl-2-nitrobenzene reacts with N,N-dimethylformamide dimethyl acetal to produce 4-chloro-2-nitrobenzaldehyde.
Cyclization Reaction: The 4-chloro-2-nitrobenzaldehyde undergoes cyclization with 3,3-diethoxypropionic acid ethyl ester to form 7-chloro-3-quinolinecarboxylic acid ethyl ester.
Hydrolysis: The ester is hydrolyzed under alkaline conditions to yield 7-chloro-3-quinolinecarboxylic acid.
Curtius Rearrangement: The acid undergoes Curtius rearrangement with azidodiphenylphosphate to produce 3-tert-butyloxycarbonyl amino-7-chloroquinoline.
Deprotection: Finally, the tert-butyloxycarbonyl group is removed to obtain 3-Amino-7-chloroquinoline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned steps. The process is designed to be cost-effective, with high yields and easy scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-7-chloroquinoline dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The amino group allows for condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Schiff Bases: Formed through condensation reactions with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Amino-7-chloroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various quinoline derivatives.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Amino-7-chloroquinoline dihydrochloride involves its interaction with biological targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and parasite death. The compound may also interact with DNA and enzymes, disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5,7-dichloroquinoline dihydrochloride
- 4-Amino-7-chloroquinoline
- 4-Amino-8-chloroquinoline
Uniqueness
3-Amino-7-chloroquinoline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different levels of efficacy and selectivity in various applications .
Eigenschaften
Molekularformel |
C9H9Cl3N2 |
|---|---|
Molekulargewicht |
251.5 g/mol |
IUPAC-Name |
7-chloroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H7ClN2.2ClH/c10-7-2-1-6-3-8(11)5-12-9(6)4-7;;/h1-5H,11H2;2*1H |
InChI-Schlüssel |
RUPLHGWAGAMBJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC=C(C=C21)N)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
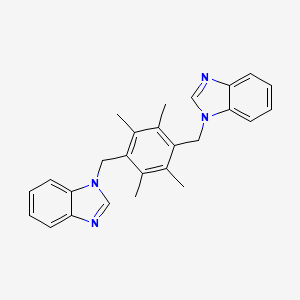
![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
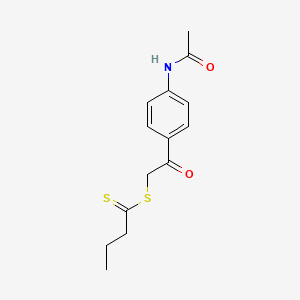
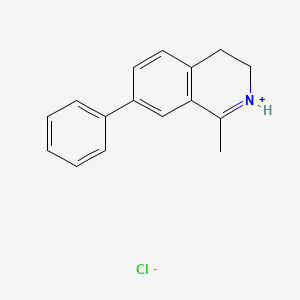

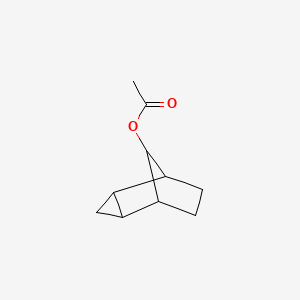
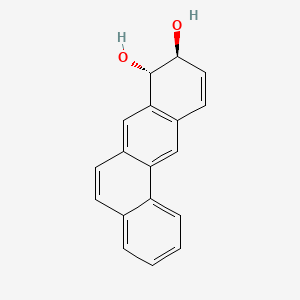
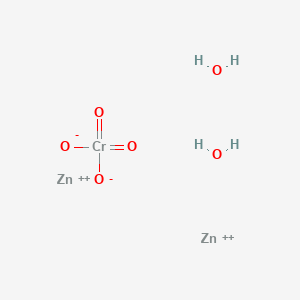

![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
